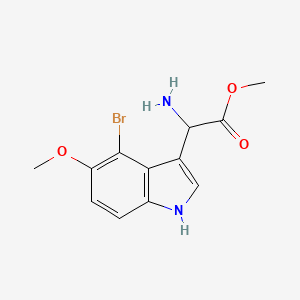
methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Bromination: The indole core is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Methoxylation: The brominated indole is then methoxylated at the 5-position using a methoxylating agent such as sodium methoxide in methanol.
Amination: The resulting compound undergoes amination at the 2-position using an amine source such as ammonia or an amine derivative.
Esterification: Finally, the compound is esterified to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Coupling: Palladium catalyst in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Coupling: Coupled products with extended carbon chains.
Scientific Research Applications
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-chloro-5-methoxy-1H-indol-3-yl)acetate
- Methyl 2-amino-2-(4-fluoro-5-methoxy-1H-indol-3-yl)acetate
- Methyl 2-amino-2-(4-iodo-5-methoxy-1H-indol-3-yl)acetate
Uniqueness
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom at the 4-position, which can influence its reactivity and biological activity. The methoxy group at the 5-position also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C12H13BrN2O3 |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13BrN2O3/c1-17-8-4-3-7-9(10(8)13)6(5-15-7)11(14)12(16)18-2/h3-5,11,15H,14H2,1-2H3 |
InChI Key |
YLZLKGRFPFTVQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2C(C(=O)OC)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















